Methyl 2-chloro-3-fluoro-6-methylbenzoate

Catalog No.
S12521825
CAS No.
1804404-11-2
M.F
C9H8ClFO2
M. Wt
202.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-3-fluoro-6-methylbenzoate

CAS Number

1804404-11-2

Product Name

Methyl 2-chloro-3-fluoro-6-methylbenzoate

IUPAC Name

methyl 2-chloro-3-fluoro-6-methylbenzoate

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

InChI

InChI=1S/C9H8ClFO2/c1-5-3-4-6(11)8(10)7(5)9(12)13-2/h3-4H,1-2H3

InChI Key

KUHBIIQOIUDYKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Cl)C(=O)OC

Methyl 2-chloro-3-fluoro-6-methylbenzoate is an organic compound characterized by its unique structure, which includes a methyl ester functional group attached to a benzoate ring. The presence of chlorine and fluorine substituents at specific positions on the aromatic ring significantly influences its chemical properties and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential applications.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, under suitable conditions.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and fluorine groups allows the compound to participate in electrophilic substitution reactions, such as nitration or sulfonation.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol when treated with acids or bases .

Research indicates that methyl 2-chloro-3-fluoro-6-methylbenzoate exhibits notable biological activity. It has shown effectiveness against pests such as the two-spotted spider mite and brown planthopper, making it a candidate for agricultural applications . Additionally, its structural characteristics may contribute to antimicrobial properties, although further studies are needed to fully elucidate its mechanisms of action.

Several methods have been developed for synthesizing methyl 2-chloro-3-fluoro-6-methylbenzoate:

  • Esterification: A common method involves the esterification of 2-chloro-3-fluoro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion.
  • Nucleophilic Substitution Reactions: The synthesis can also be achieved through nucleophilic substitution reactions where appropriate precursors are reacted under controlled conditions to introduce the desired substituents onto the benzoate ring .

Methyl 2-chloro-3-fluoro-6-methylbenzoate has diverse applications:

  • Agriculture: It is investigated for use as an insecticide due to its effectiveness against certain pests.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, potentially contributing to antimicrobial and anti-inflammatory drug development.
  • Organic Synthesis: It is utilized in organic chemistry as a building block for more complex molecules .

Studies on the interactions of methyl 2-chloro-3-fluoro-6-methylbenzoate with biological systems indicate that it may modulate enzyme activity or interact with cellular receptors. This interaction profile suggests potential for therapeutic applications, although detailed mechanisms remain to be fully characterized.

Several compounds share structural similarities with methyl 2-chloro-3-fluoro-6-methylbenzoate. Here is a comparison highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-chloro-2-fluoro-6-methylbenzoateChlorine at position four; fluorine at position twoDifferent reactivity due to substitution patterns
Methyl 6-chloro-3-fluoro-2-methylbenzoateChlorine at position six; fluorine at position threeVariations in biological activity due to structural differences
Methyl 4-chloro-3-fluorobenzoateLacks methyl group at position sixChanges solubility and interaction profiles
Methyl 3-amino-6-chloro-2-methylbenzoateContains an amino group instead of fluorinePotentially different reactivity due to amino group

Methyl 2-chloro-3-fluoro-6-methylbenzoate stands out due to its specific combination of halogen substituents and a methyl group, influencing both its reactivity and biological activity compared to these similar compounds. This unique arrangement enhances its potential utility in various chemical and biological applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

202.0196853 g/mol

Monoisotopic Mass

202.0196853 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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